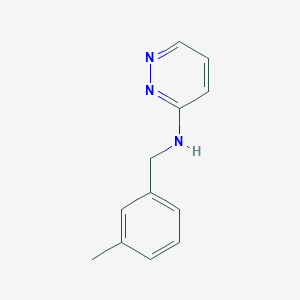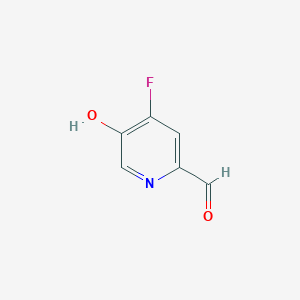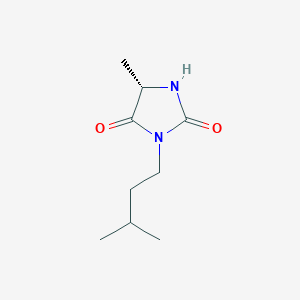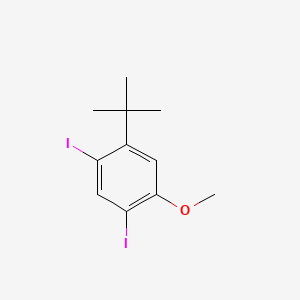
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves the cyclization of amidoximes with appropriate reagents. One common method includes the reaction of arylamidoximes with aldehydes, followed by cyclization using acyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include acyl chlorides, hydroxylamine, and various oxidizing and reducing agents . The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups.
Applications De Recherche Scientifique
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The unique structural properties of oxadiazoles make them useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: The isopropyl group in this compound provides different steric and electronic effects compared to the cyclopropyl group.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: The ethyl group in this compound results in different reactivity and interactions compared to the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2 |
Clé InChI |
YGFCNRKWDYZWAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC(=N2)CN3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


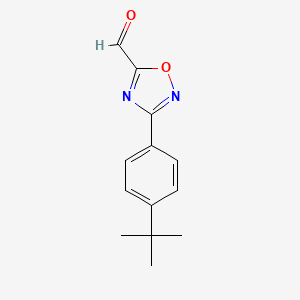
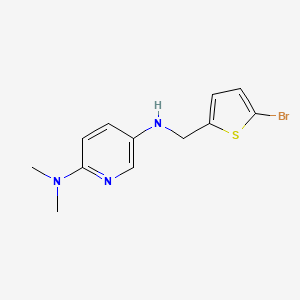
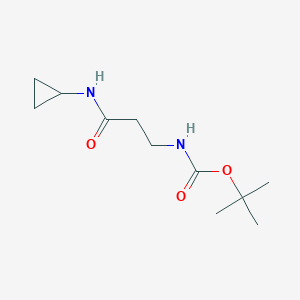
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
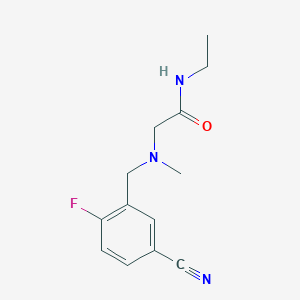
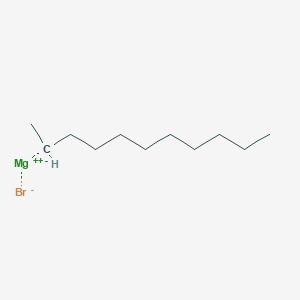
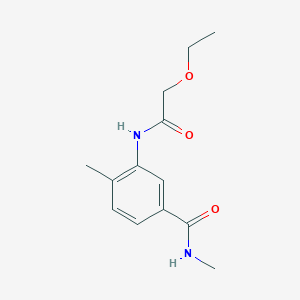
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
